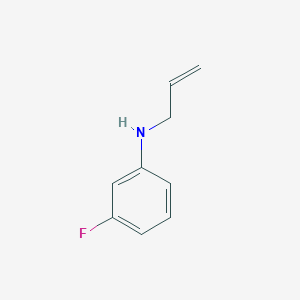
N-Allyl-3-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Allyl-3-fluoroaniline: is an organic compound that belongs to the class of anilines, which are aromatic amines. This compound is characterized by the presence of an allyl group (CH2=CH-CH2-) attached to the nitrogen atom of the aniline ring, and a fluorine atom substituted at the third position of the benzene ring. This compound is a valuable building block in organic synthesis and has applications in various fields including pharmaceuticals and electronic materials .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of N-Allyl-3-fluoroaniline typically involves the monoallylation of 3-fluoroaniline. One common method is the use of allyl alcohol as the allyl source in the presence of a catalyst. For example, a 10 wt% tungsten trioxide (WO3) supported on zirconium dioxide (ZrO2) can be used as a catalyst to achieve high selectivity and yield . The reaction conditions generally involve heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow synthesis. This method allows for the efficient and consistent production of the compound with high selectivity (97-99%) and yield . The use of solid catalysts like WO3/ZrO2 also helps in minimizing contamination and improving the sustainability of the process.
Analyse Chemischer Reaktionen
Types of Reactions: N-Allyl-3-fluoroaniline undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) can be used for substitution reactions.
Major Products:
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted anilines with different functional groups.
Wissenschaftliche Forschungsanwendungen
N-Allyl-3-fluoroaniline has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various complex organic molecules and polymers.
Biology: It is used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development.
Wirkmechanismus
The mechanism of action of N-Allyl-3-fluoroaniline involves its interaction with specific molecular targets and pathways. The allyl group can participate in various chemical reactions, forming intermediates that interact with enzymes or receptors. The fluorine atom can influence the compound’s reactivity and binding affinity, enhancing its effectiveness in certain applications .
Vergleich Mit ähnlichen Verbindungen
N-Allyl-3-chloroaniline: Similar structure but with a chlorine atom instead of fluorine.
N-Allyl-3-bromoaniline: Contains a bromine atom in place of fluorine.
N-Allyl-3-iodoaniline: Features an iodine atom instead of fluorine.
Uniqueness: N-Allyl-3-fluoroaniline is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs. The fluorine atom’s high electronegativity and small size can enhance the compound’s stability and binding interactions in various applications .
Eigenschaften
CAS-Nummer |
477983-23-6 |
|---|---|
Molekularformel |
C9H10FN |
Molekulargewicht |
151.18 g/mol |
IUPAC-Name |
3-fluoro-N-prop-2-enylaniline |
InChI |
InChI=1S/C9H10FN/c1-2-6-11-9-5-3-4-8(10)7-9/h2-5,7,11H,1,6H2 |
InChI-Schlüssel |
ZUHNGWWGSYPTEC-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC1=CC(=CC=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[5-(4-Tert-butylphenyl)-2-thienyl]ethanone](/img/structure/B12843908.png)
![2-[(E)-C-(bromomethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B12843909.png)
![1,3-Diphenyl-1H-imidazo[4,5-b]pyrazin-3-ium iodide](/img/structure/B12843923.png)
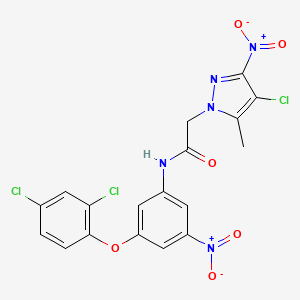
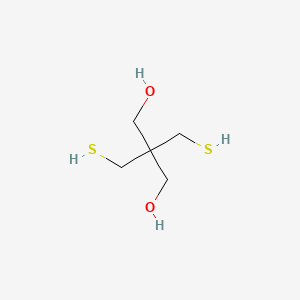
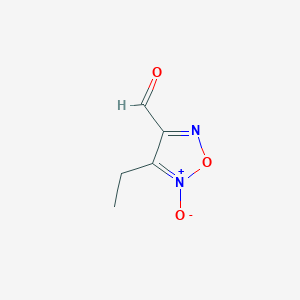
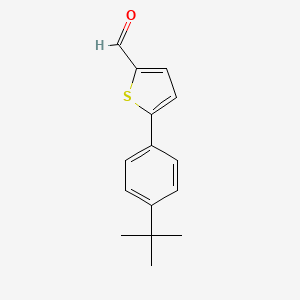
![2-Amino-N-[2-(2-chlorobenzoyl)-4-nitrophenyl]acetamide monohydrochloride](/img/structure/B12843933.png)
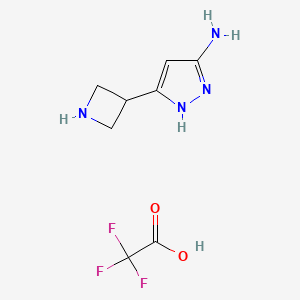
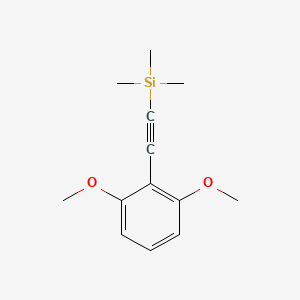
![6,7,8,9-Tetrahydro-5H-benzo[7]annulene-2-carbaldehyde](/img/structure/B12843951.png)


![6-Methyl-5-nitrobenzo[d]isoxazol-3-amine](/img/structure/B12843957.png)
